molecular formula C5H8BrClN2 B3032535 5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride CAS No. 2173991-63-2

5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride

Cat. No. B3032535
CAS RN: 2173991-63-2
M. Wt: 211.49
InChI Key: DLKKVCTUQPMXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated pyrazole derivatives can be achieved through different routes. For instance, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a versatile intermediate for the preparation of related compounds, has been developed using a selective Sandmeyer reaction . Another study reports the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for insecticides, through a sequence of nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis . These methods highlight the versatility and regioselectivity in the synthesis of brominated pyrazoles.

Molecular Structure Analysis

The molecular structure of brominated pyrazole derivatives has been characterized using various techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, revealing the importance of hydrogen bonds and π-interactions in the stabilization of the crystal packing . Vibrational and electronic absorption spectral studies, including FT-IR, FT-Raman, and DFT methods, have been used to analyze the structure of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, providing insights into the bonding features and electronic properties .

Chemical Reactions Analysis

The reactivity of brominated pyrazole derivatives can lead to a variety of chemical transformations. For example, the reaction of 3-amino-5-methyl-1H-pyrazole with different ketones has been shown to yield highly regioselective halomethylated pyrazolo[1,5-a]pyrimidines, demonstrating the potential for further functionalization . Additionally, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, indicating the versatility of brominated pyrazoles in synthesizing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles are influenced by their molecular structure. The presence of bromine atoms can significantly affect the density, melting point, and solubility of these compounds. The electronic properties, such as HOMO and LUMO energies, have been studied using TDDFT, which indicates charge transfer within the molecule . The solid-state structures of these compounds are stabilized by various non-covalent interactions, which can be analyzed through computational studies to understand their contribution to the overall stability .

Scientific Research Applications

  • Synthetic Routes and Kinetic Studies

    • Research on related compounds, such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, provides insights into synthetic routes and kinetic parameters of reactions involving similar structures. The study of kinetic reactions and the development of rate expressions offer valuable information for the synthesis of pyrazole derivatives (Wang, Brahmayya, & Hsieh, 2015).
  • Precursor for Synthesis of Pyrazole Derivatives

    • Brominated trihalomethylenones, including compounds related to 5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride, serve as versatile precursors for synthesizing various pyrazole derivatives, demonstrating the compound's utility in creating structurally diverse pyrazoles (Martins et al., 2013).
  • Synthesis under Ultrasound Irradiation

    • The use of ultrasound irradiation in synthesizing pyrazole derivatives, like 5-aryl-1H-pyrazole, highlights an environmentally friendly and efficient method for preparing compounds structurally similar to this compound (Huang et al., 2014).
  • Corrosion Inhibition

    • Compounds such as 3,5-dimethyl-1H-pyrazole, related to this compound, have been investigated for their potential as corrosion inhibitors, a role that could be explored for the latter compound as well (Bouklah et al., 2005).
  • Structural and Tautomerism Studies

    • Studying the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, which are chemically related to the subject compound, provides insights into the chemical behavior and stability of these types of compounds (Trofimenko et al., 2007).
  • Anticancer and Antimicrobial Activities

    • Investigations into the anticancer and antimicrobial activities of pyrazole derivatives, such as those based on 1-cyanoacetyl-3,5-dimethylpyrazole, underscore the potential of this compound in pharmacological research (Metwally, Abdelrazek, & Eldaly, 2016).

Future Directions

Pyrazole derivatives, including “5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on exploring their potential applications in these fields.

properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.ClH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKVCTUQPMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2173991-63-2
Record name 1H-Pyrazole, 5-bromo-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Reactant of Route 5
Reactant of Route 5
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.